pKa Differentiation Between 4-Chloro and 5-Chloro Regioisomers Governs NH Acidity and Reactivity
The predicted pKa of 4-chloro-3(2H)-pyridazinone is 9.80 ± 0.40, compared with 10.06 ± 0.40 for the 5-chloro regioisomer, yielding a ΔpKa of approximately 0.26 units . This difference, while modest, reflects the distinct electronic environment imposed by chlorine substitution at the 4-position versus the 5-position on the pyridazinone ring. The lower pKa of the 4-chloro isomer corresponds to greater NH acidity, which can influence deprotonation-dependent reactivity such as N-alkylation regioselectivity and metalation chemistry [1]. The mechanistic study by Halász et al. further confirms that 4-chloro- and 5-chloropyridazin-3(2H)-ones react with iodide via fundamentally different pathways, producing distinct product distributions that are constitutionally verified by ¹H, ¹³C, and ¹⁵N NMR [1].
| Evidence Dimension | Predicted pKa (NH acidity of pyridazinone ring) |
|---|---|
| Target Compound Data | pKa = 9.80 ± 0.40 (4-chloro-3(2H)-pyridazinone, CAS 1677-79-8) |
| Comparator Or Baseline | pKa = 10.06 ± 0.40 (5-chloro-3(2H)-pyridazinone, CAS 660425-07-0) |
| Quantified Difference | ΔpKa ≈ 0.26 (4-chloro isomer is more acidic by ~0.26 log units) |
| Conditions | Predicted values (ACD/Labs); experimental validation pending |
Why This Matters
The pKa difference directly impacts the pH-dependent speciation and N-alkylation regioselectivity of the pyridazinone scaffold, making the 4-chloro isomer the preferred choice when higher NH acidity is required for synthetic derivatization.
- [1] Halász, B.; Károlyházy, L.; Krajsovszky, G.; Farkas, L.; Boros, S.; Csámpai, A.; Mátyus, P. Reaction of chloropyridazin-3(2H)-ones with iodide. Part I. A mechanistic study. J. Mol. Struct. (Theochem) 2005, 716, 93–100. View Source
